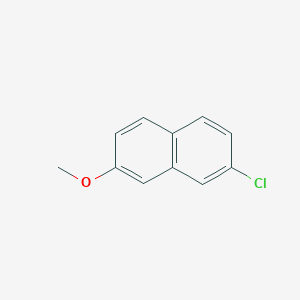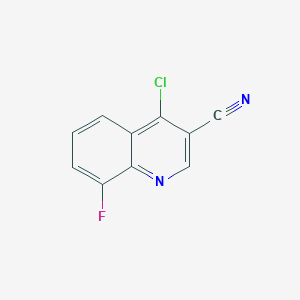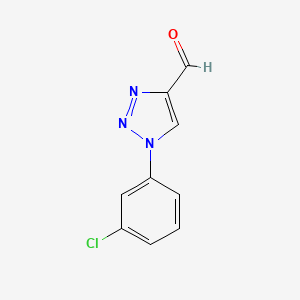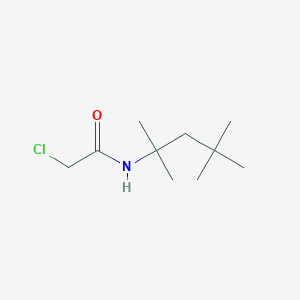
5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid
説明
“5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a cyclohexylphenyl group, which is a phenyl group (a ring of six carbon atoms, i.e., a benzene ring) with a cyclohexyl group (a ring of six carbon atoms, i.e., a cyclohexane ring) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The cyclohexylphenyl group could potentially be introduced through a Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring attached to a carboxylic acid group at the 3-position and a cyclohexylphenyl group at the 5-position .Chemical Reactions Analysis
As for the chemical reactions, the pyrazole ring is aromatic and relatively stable. The carboxylic acid group can participate in typical acid-base reactions, and the cyclohexylphenyl group could potentially undergo electrophilic aromatic substitution reactions .科学的研究の応用
Organic Synthesis and Chemical Properties
Research on pyrazole derivatives, such as the synthesis and reactions of various 1H-pyrazole-3-carboxylic acids, reveals their versatility in chemical synthesis. For example, Şener et al. (2002) detailed the synthesis and reactions of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, demonstrating the compound's utility in generating ester, amide, nitrile, and anilino-pyrazole acid derivatives through reactions with alcohols, N-nucleophiles, and other agents (Şener et al., 2002). Such studies underline the synthetic flexibility of pyrazole carboxylic acids in producing a wide array of derivatives with potential application in drug development, material science, and as intermediates in organic synthesis.
Structural and Spectral Investigations
Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, highlighting the importance of structural and spectral analysis in understanding the properties of these compounds. Their work on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrated the compound's structural characteristics through NMR, FT-IR spectroscopy, and X-ray diffraction, providing a foundation for the development of novel compounds with enhanced properties (Viveka et al., 2016).
Nonlinear Optical Properties
The exploration of nonlinear optical (NLO) properties in pyrazole derivatives is another area of interest. Chandrakantha et al. (2013) synthesized and characterized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, assessing their optical nonlinearity through the z-scan technique. Their findings suggest that certain derivatives exhibit significant NLO activity, indicating potential applications in optical limiting and photonic devices (Chandrakantha et al., 2013).
Coordination Chemistry and Material Science
Research into the coordination chemistry of pyrazole derivatives has led to the development of novel metal coordination polymers. Cheng et al. (2017) synthesized coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands with Zn(II) and Cd(II) ions, revealing diverse structural motifs and potential applications in material science and catalysis (Cheng et al., 2017).
将来の方向性
特性
IUPAC Name |
3-(4-cyclohexylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(20)15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQGKXCGAQZNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B3023984.png)






![2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023997.png)
![[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3023998.png)
![8-Chloropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B3024000.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3024002.png)
